10-Nonadecanamine
Overview
Description
10-Nonadecanamine: is an organic compound with the molecular formula C19H41N . . This compound belongs to the class of long-chain primary amines, which are characterized by a long hydrocarbon chain terminated with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for synthesizing primary amines, including 10-Nonadecanamine, is the reduction of nitro compounds.
Amination of Alkyl Halides: Another method involves the amination of alkyl halides.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10-Nonadecanamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or amides.
Reduction: Reduction reactions can convert nitro compounds to amines, as mentioned in the preparation methods.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is common.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Formation of nonadecan-10-one or nonadecan-10-ol.
Reduction: Formation of this compound from nitro compounds.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: 10-Nonadecanamine is used as a building block in organic synthesis, particularly in the synthesis of surfactants and polymers .
Biology: In biological research, long-chain amines like this compound are studied for their role in cell membrane structure and function.
Medicine: While specific medical applications of this compound are limited, primary amines are generally important in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of lubricants, corrosion inhibitors, and emulsifiers .
Mechanism of Action
The mechanism of action of 10-Nonadecanamine involves its interaction with various molecular targets, primarily through its amine group. This group can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In biological systems, long-chain amines can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Octadecanamine (C18H39N): Similar structure but with one less carbon atom in the hydrocarbon chain.
Eicosanamine (C20H43N): Similar structure but with one more carbon atom in the hydrocarbon chain.
Uniqueness: 10-Nonadecanamine’s unique position in the carbon chain length spectrum gives it distinct physical and chemical properties, such as melting point and solubility, which can be advantageous in specific applications .
Properties
IUPAC Name |
nonadecan-10-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h19H,3-18,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKCSXCNXGALFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186122 | |
Record name | Nonadecan-10-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3241-23-4 | |
Record name | 10-Nonadecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3241-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecan-10-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003241234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadecan-10-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecan-10-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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